molecular formula C20H26BrN3O B12755521 Lsd hydrobromide CAS No. 74023-39-5

Lsd hydrobromide

Cat. No.: B12755521
CAS No.: 74023-39-5
M. Wt: 404.3 g/mol
InChI Key: RVVDWVPFRIMXFX-KEZWHQCISA-N
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Description

Lysergic acid diethylamide hydrobromide is a semi-synthetic compound derived from lysergic acid, which is produced by the ergot fungus (Claviceps purpurea). It is known for its potent hallucinogenic properties and has been extensively studied for its effects on the human mind and body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysergic acid diethylamide hydrobromide is synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid and its subsequent conversion to lysergic acid diethylamide . The reaction conditions typically involve the use of organic solvents and reagents such as diethylamine.

Industrial Production Methods: Industrial production of lysergic acid diethylamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to convert it into lysergic acid diethylamide hydrobromide .

Chemical Reactions Analysis

Types of Reactions: Lysergic acid diethylamide hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like diethylamine . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include lysergic acid diethylamide and its various derivatives, which have different pharmacological properties .

Mechanism of Action

The mechanism of action of lysergic acid diethylamide hydrobromide involves its interaction with the serotonergic system in the brain. It primarily binds to the 5-HT2A receptor as a partial agonist and the 5-HT1A receptor as an agonist . This interaction leads to the activation of various signaling pathways, including the phosphoinositide hydrolysis pathway, which results in the mobilization of intracellular calcium . These molecular targets and pathways are responsible for the hallucinogenic effects of the compound.

Properties

CAS No.

74023-39-5

Molecular Formula

C20H26BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;hydrobromide

InChI

InChI=1S/C20H25N3O.BrH/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1H/t14-,18-;/m1./s1

InChI Key

RVVDWVPFRIMXFX-KEZWHQCISA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.Br

Origin of Product

United States

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